N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-23-19-12-11-18(16-5-3-4-6-17(16)19)21-20(22)13-14-7-9-15(24-2)10-8-14/h3-12H,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDLFBTFUTQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxynaphthalene and 4-(methylthio)phenyl acetic acid derivatives. The synthetic route may include various steps such as halogenation, acylation, and purification processes to achieve the desired product with high purity and yield.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, anticancer, and analgesic properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, studies have shown that similar phenylacetamide derivatives demonstrate effective inhibition against pathogens like Xanthomonas oryzae and Xanthomonas axonopodis with minimum effective concentrations (EC50) lower than conventional antibiotics .
Anticancer Activity
The compound's potential anticancer properties have also been explored. In vitro assays suggest that derivatives containing the naphthalene moiety can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, some derivatives have shown promising results against human carbonic anhydrase isoforms, which are implicated in tumor progression .
Analgesic Activity
In terms of analgesic effects, compounds similar to this compound have been tested using models like the Eddy's hot plate test. These studies suggest that certain derivatives exhibit analgesic activity comparable to traditional pain relievers such as Diclofenac .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene ring or the methylthio group can significantly influence pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial potency |
| Variation in alkyl chain length | Altered analgesic efficacy |
| Substitution on naphthalene ring | Enhanced anticancer activity |
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
- Antibacterial Efficacy : A study demonstrated that a related compound caused significant cell membrane disruption in Xanthomonas oryzae, leading to cell death at concentrations as low as 100 µg/mL .
- Anticancer Mechanism : Another research project utilized molecular docking studies to predict binding affinities of naphthalene derivatives to carbonic anhydrase enzymes, revealing potential for targeted cancer therapies .
- Analgesic Properties : In vivo studies indicated that certain derivatives exhibited significant pain relief in rodent models, suggesting a mechanism involving central nervous system modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pharmacological and physicochemical properties can be contextualized through comparisons with structurally related acetamides:
*Calculated based on molecular formula C₂₀H₁₉NO₂S.
Key Observations:
- Electron-Donating vs. In contrast, nitro or cyano groups (e.g., B1 , compound 35 ) introduce electron-withdrawing effects, which may alter redox stability or target selectivity.
- Sulfur-Containing Substituents: The methylthio group in the target compound offers moderate lipophilicity compared to bulkier sulfur-based groups (e.g., ethylthio in or sulfonamide in ). This balance may optimize membrane permeability without compromising metabolic stability.
- Naphthalene vs. Simpler Aromatic Systems: Naphthalene-containing analogs (e.g., ) exhibit extended π-conjugation, which can enhance stacking interactions with biological targets compared to single-ring systems (e.g., ).
Crystallographic and Physicochemical Insights
- Crystal Packing: In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , intermolecular hydrogen bonding (C–H⋯O) stabilizes the crystal lattice. The target compound’s methoxy and methylthio groups may facilitate similar packing via weaker van der Waals interactions, influencing solubility and crystallinity.
- Solubility and Bioavailability: The methylthio group’s lipophilicity may enhance blood-brain barrier penetration compared to polar derivatives like N-(4-hydroxyphenyl)acetamide .
Q & A
Q. Answer :
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., chloroacetyl chloride) .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
Advanced: How does computational modeling support the design of derivatives?
Q. Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : Analyze solvation effects (e.g., water vs. lipid bilayer) using GROMACS. Correlate with experimental logP values .
Basic: What spectroscopic techniques differentiate this compound from structurally similar impurities?
Q. Answer :
- IR spectroscopy : Unique C=O stretch at ~1680 cm⁻¹ (acetamide) vs. ~1720 cm⁻¹ for ester impurities .
- ¹³C NMR : Methylthio carbon resonates at δ 15–18 ppm, distinct from sulfoxide/sulfone derivatives .
Advanced: How are regioselectivity challenges addressed during functionalization?
Q. Answer :
- Directing groups : Use Lewis acids (e.g., AlCl₃) to orient electrophilic substitution on the naphthalene ring .
- Protection/deprotection : Temporarily protect the acetamide with Boc groups during nitration .
Advanced: What are the limitations of current synthetic methods, and how can they be improved?
Q. Answer :
- Low yields : Replace traditional amidation with microwave-assisted synthesis (30% yield improvement) .
- Byproducts : Use flow chemistry to minimize side reactions (e.g., over-acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
